Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C9H8F3NO3 and its molecular weight is 235.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Transformations and Synthesis
- It is used in the recyclization process to create N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamides and other derivatives, as demonstrated in reactions with nitrogen-containing binucleophiles (Britsun et al., 2009).
- Its derivatives play a role in the synthesis of trifluoromethylated pyrano[4,3-b]pyrans, important for the creation of fluorinated heterocyclic compounds (Wang et al., 2012).
- It is utilized in the production of 3-(trifluoromethyl)indeno[2,1-c]pyran-1,9-diones, leading to novel carbostyril derivatives (Usachev et al., 2014).
Pharmaceutical and Biological Applications
- This compound is involved in the synthesis of various pharmaceutically relevant structures, such as pyrazolo[1,5-a]pyrimidines and pyridines, which have potential biological activities (Goryaeva et al., 2013).
- It is used in the synthesis of ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates, potentially useful in pharmaceutical research (Hayotsyan et al., 2019).
Novel Compound Synthesis
- Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate is a precursor in the synthesis of diverse trifluoromethyl heterocycles, a category significant in medicinal chemistry (Honey et al., 2012).
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of substances
Mode of Action
It’s known that the compound is involved in [3+2] cycloaddition reactions
Biochemical Pathways
The compound is known to be involved in the synthesis of new fluorine-containing heterocycles , which suggests it may influence related biochemical pathways.
Result of Action
It’s known that the compound is involved in the synthesis of new fluorine-containing heterocycles
Properties
IUPAC Name |
ethyl 2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-3-4-6(9(10,11)12)13-7(5)14/h3-4H,2H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNWSULTPQRNKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(NC1=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554900 |
Source
|
Record name | Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116548-02-8 |
Source
|
Record name | Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.